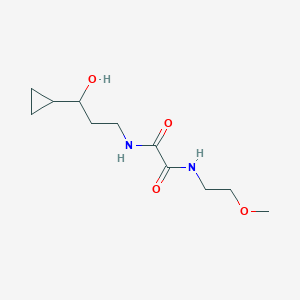![molecular formula C12H7ClF3N3S B2576272 4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-N-(Prop-2-in-1-yl)-1,3-thiazol-2-amin CAS No. 2060751-04-2](/img/structure/B2576272.png)
4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-N-(Prop-2-in-1-yl)-1,3-thiazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H7ClF3N3S and its molecular weight is 317.71. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Diese Verbindung, als Derivat von Trifluormethylpyridin (TFMP), wird in der Agrochemieindustrie weit verbreitet eingesetzt . Der Hauptzweck von TFMP-Derivaten ist der Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Agrochemiemarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden auch in der Pharma- und Veterinärindustrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Inhibitor der bakteriellen Phosphopantetheinyl-Transferase
4-(3-Chlor-5-(trifluormethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)piperazin-1-carbothioamid (ML267), eine Verbindung, die strukturell der hier beschriebenen ähnelt, hat sich als potenter Inhibitor der bakteriellen Phosphopantetheinyl-Transferase erwiesen . Dieses Enzym ist für die Lebensfähigkeit und Virulenz von Bakterienzellen unerlässlich .
Abschwächung des Sekundärstoffwechsels in Bakterien
ML267 wurde gefunden, um die Produktion eines Sfp-PPTase-abhängigen Metaboliten zu verringern, wenn es in subletalen Dosen auf Bacillus subtilis angewendet wird . Dies deutet auf potenzielle Anwendungen bei der Kontrolle des bakteriellen Wachstums und des Sekundärstoffwechsels hin .
Antibakterielle Aktivität
ML267 hat eine antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Antibiotika-resistenten bakteriellen Infektionen hin .
Organische Synthese
3-Chlor-5-(trifluormethyl)pyridin-2-ol, eine Verbindung, die strukturell der hier beschriebenen ähnelt, ist ein in der organischen Synthese häufig verwendetes Reagenz . Es kann an Alkylierungs- und Chlorierungsreaktionen teilnehmen .
Wirkmechanismus
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTases, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine disrupts this pathway, leading to downstream effects such as the attenuation of secondary metabolism and the inhibition of bacterial growth .
Pharmacokinetics
The ADME properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine have been studied. The compound exhibits good absorption, distribution, metabolism, and excretion profiles . These properties impact the bioavailability of the compound, making it effective in inhibiting bacterial PPTases .
Result of Action
The molecular and cellular effects of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine include the inhibition of bacterial PPTases and the attenuation of secondary metabolism . These effects lead to the inhibition of bacterial growth .
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-2-3-17-11-19-9(6-20-11)10-8(13)4-7(5-18-10)12(14,15)16/h1,4-6H,3H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKTUTCGQWKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2576189.png)




![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2576200.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576201.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)

![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)


